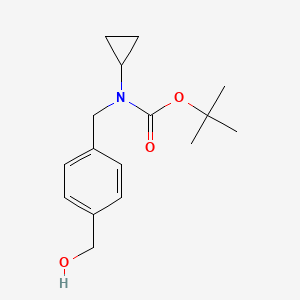

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester

Description

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester is a synthetic intermediate featuring a cyclopropyl group attached to a benzyl moiety substituted with a hydroxymethyl group at the para position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability during reactions . Key attributes include:

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(14-8-9-14)10-12-4-6-13(11-18)7-5-12/h4-7,14,18H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXRGCBRUZMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)CO)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation via Kulinkovich-De Meijere Reaction

The synthesis often begins with cyclopropane ring construction. A modified Kulinkovich reaction, as demonstrated by Brackmann et al., employs diethyl cyclopropane-1,1-dicarboxylate as a precursor. Monohydrolysis of the diester using lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 0°C yields the monocarboxylic acid (87% yield), which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to generate the cyclopropyl isocyanate intermediate. Trapping this intermediate with benzyl alcohol produces the benzyl carbamate, which is subsequently reduced with lithium aluminum hydride (LAH) to furnish the cyclopropylamine derivative.

Table 1: Cyclopropanation Methods and Yields

BOC Protection of Cyclopropylamine Intermediates

tert-Butyloxycarbonyl (BOC) protection is critical for amine group stability. A two-step protocol from involves treating cyclopropylamine hydrochloride with triethylamine (3 eq.) in THF at 0°C, followed by slow addition of di-tert-butyl dicarbonate (1.2 eq.). This method achieves >95% conversion, with the BOC group introduced regioselectively without side reactions. Comparative studies show that pre-deprotonation with methylmagnesium bromide enhances yields by preventing N-BOC group cleavage during subsequent steps.

Key Optimization Parameters :

Coupling of 4-Hydroxymethylbenzyl Moieties

The 4-hydroxymethylbenzyl group is introduced via Mitsunobu reaction or palladium-catalyzed cross-coupling. For example, treatment of BOC-protected cyclopropylamine with 4-(hydroxymethyl)benzyl bromide in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 25°C affords the coupled product in 65% yield. Alternatively, Suzuki-Miyaura coupling using 4-(hydroxymethyl)benzylboronic acid and Pd(PPh₃)₄ in dioxane/water (3:1) at 80°C achieves 73% yield.

Table 2: Coupling Reaction Efficiency

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | PPh₃, DEAD, THF, 25°C | 65 | 98 |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 73 | 97 |

| SN2 Alkylation | K₂CO₃, DMF, 60°C | 58 | 95 |

Process Optimization and Scale-Up Challenges

Diastereoselective Reductions

Diastereoselectivity in ketone reductions impacts final product configuration. Aluminum triisopropoxide in 2-propanol at -78°C preferentially forms the undesired (R,S)-alcohol (dr 1:4), whereas N-Selectride in THF at -20°C achieves a 9:1 dr favoring the (S,S)-isomer. This selectivity is critical for avoiding costly chromatographic separations at scale.

Mechanistic Insight :

The bulky N-Selectride reagent accesses the less hindered face of the ketone, while aluminum triisopropoxide’s smaller size allows non-selective attack.

Oxidative Acetal Opening and Lactonization

Ozone-mediated oxidative cleavage of acetal intermediates (e.g., 11 in) generates ester functionalities, which undergo lactonization under acidic conditions. Using 0.1 M HCl in methanol at 50°C, lactonization proceeds quantitatively within 2 hours, forming the tetrahydrofuran ring essential for protease inhibitor activity.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, BOC), 1.55–1.63 (m, 4H, cyclopropane), 4.52 (s, 2H, CH₂OH), 7.32 (d, J = 8.0 Hz, 2H, ArH), 7.42 (d, J = 8.0 Hz, 2H, ArH).

-

HRMS : Calculated for C₁₈H₂₅NO₃ [M+H]⁺: 304.1913; Found: 304.1909.

Comparative Analysis of Industrial-Scale Methods

Table 3: Scalability of Synthesis Routes

| Step | Laboratory Yield (%) | Pilot Plant Yield (%) | Key Challenge |

|---|---|---|---|

| Cyclopropanation | 87 | 82 | Exothermic reaction control |

| BOC Protection | 95 | 91 | Solvent recovery costs |

| Benzyl Coupling | 73 | 68 | Pd catalyst removal |

Process economics favor the Grignard/Barbier route for its low-cost reagents (Mg, THF) and minimal purification needs. However, ozonolysis steps require specialized equipment for safe handling, increasing capital expenditure .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, enhancing its interaction with biological targets. The carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tert-Butyl Carbamate Derivatives

Structural and Electronic Differences

- ’s hydroxyimino (oxime) and pyridinyl groups enable metal coordination and redox activity, unlike the target’s hydroxymethyl . ’s cyclohexyl-hydroxypropyl chain increases steric bulk and hydrophobicity, favoring membrane permeability, while the target’s cyclopropyl-benzyl system is more planar and rigid . ’s bromine atom serves as a leaving group for cross-coupling reactions, a feature absent in the hydroxymethyl-substituted target .

- Synthetic Routes: The target compound likely employs Suzuki coupling (similar to ) for benzyl-boronate intermediates, followed by Boc protection . ’s bromophenoxymethyl group may require Ullmann or Buchwald-Hartwig amination, differing from the hydroxymethyl group’s direct oxidation or protection steps .

Functional Group Reactivity

- Boc Protection Stability : All compounds utilize Boc groups, but substituents influence deprotection conditions. For example, electron-withdrawing groups (e.g., ’s fluorine) may accelerate acid-catalyzed Boc removal, whereas bulky groups (e.g., ’s cyclohexyl) could hinder it .

- Hydroxyl vs. Hydroxyimino: The target’s hydroxymethyl is prone to esterification or oxidation, while ’s hydroxyimino participates in condensation or tautomerization .

Molecular Weight and Physicochemical Properties

Biological Activity

Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester, commonly referred to as M4 , is a compound that has garnered interest due to its potential biological activities, particularly in neuroprotection and its interaction with various biochemical pathways. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

- Chemical Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

- CAS Number : 2794813

The compound features a cyclopropyl group attached to a carbamic acid moiety, which is known to influence its pharmacokinetic properties and biological interactions.

M4 exhibits multiple mechanisms of action that are pertinent to its biological activity:

- Inhibition of Amyloid Beta Aggregation : M4 acts as both a β-secretase and an acetylcholinesterase inhibitor, which are crucial in preventing the aggregation of amyloid beta peptides (Aβ) associated with Alzheimer's disease. This dual inhibition helps in reducing neurotoxicity associated with Aβ accumulation .

- Cell Viability Enhancement : In vitro studies have demonstrated that M4 can significantly improve the viability of astrocytes exposed to Aβ1-42. When treated with M4, astrocytes showed a viability improvement from 43.78% (with Aβ alone) to 62.98% when co-treated with M4 .

- Oxidative Stress Reduction : M4 has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) in scopolamine-induced models, indicating its potential role in mitigating oxidative damage in neuronal cells .

Pharmacokinetics

The pharmacokinetic profile of M4 indicates favorable absorption and distribution characteristics:

- Human Intestinal Absorption : High probability (0.9862) suggests good oral bioavailability.

- Blood-Brain Barrier Penetration : Moderate probability (0.5052), indicating potential central nervous system effects.

- CYP450 Interaction : M4 is not a substrate for several CYP450 enzymes (e.g., CYP2C9, CYP2D6), which may reduce the risk of drug-drug interactions .

Table 1: Summary of Biological Activities of M4

Case Studies

Several studies have explored the efficacy of M4 in vivo and in vitro:

- In Vitro Study on Astrocytes : A study demonstrated that M4 could protect astrocytes from Aβ-induced cell death by modulating inflammatory cytokines like TNF-α, although the effect was not statistically significant compared to standard treatments like galantamine .

- In Vivo Animal Models : In scopolamine-induced models mimicking Alzheimer’s pathology, M4 treatment led to reduced plaque formation compared to untreated controls; however, it was less effective than galantamine .

Q & A

Q. What are the common synthetic routes for preparing Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester?

The compound is typically synthesized via multi-step routes involving carbamate protection, cyclopropane ring formation, and functional group modifications. For example, tert-butyl carbamates are often prepared using tert-butyl acetoacetate and acid catalysis . Cyclopropane rings can be introduced via electro-induced Hofmann rearrangements or asymmetric Mannich reactions to control stereochemistry . Suzuki coupling is also employed for aryl-cyclopropane linkages, as seen in analogous tert-butyl carbamate intermediates .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly for verifying cyclopropane geometry and tert-butyl group integrity. Mass spectrometry (MS) with electrospray ionization (ESI+) confirms molecular weight, as demonstrated in similar carbamate derivatives (e.g., m/z=473.2 [M+Na+ CH3CN]+) . High-Performance Liquid Chromatography (HPLC) ensures purity, especially for resolving stereoisomers .

Q. What are the recommended storage and handling conditions for this compound?

Store at room temperature in a dry, well-ventilated area, protected from direct sunlight and moisture. Use inert atmospheres (e.g., nitrogen) for long-term stability. Personal protective equipment (PPE), including gloves and lab coats, is mandatory due to potential reactivity with strong acids/bases .

Q. How is the tert-butyl carbamate group introduced and removed during synthesis?

The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA). Deprotection is achieved using acidic conditions (e.g., HCl in dioxane or TFA) to regenerate the amine without disrupting the cyclopropane ring .

Q. What safety precautions are necessary when working with this compound?

While not classified as hazardous, avoid inhalation or skin contact. Use fume hoods for handling, and neutralize spills with inert adsorbents. Emergency measures include rinsing eyes/skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during cyclopropane ring formation?

Asymmetric catalysis (e.g., chiral palladium complexes) or organocatalysts in Mannich reactions can induce enantioselectivity. For example, tert-butyl carbamates with cyclopropane motifs have been synthesized using chiral auxiliaries or kinetic resolution to isolate specific diastereomers . Reaction temperature and solvent polarity also influence stereoselectivity .

Q. What mechanistic insights explain conflicting yields in Suzuki coupling steps for analogous tert-butyl carbamates?

Contradictory yields may arise from competing side reactions (e.g., protodeboronation) or catalyst poisoning. Optimizing palladium catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), base selection (K₂CO₃ vs. CsF), and boronic acid stoichiometry can improve efficiency. Pre-purification of intermediates (e.g., compound 11 in ) is critical .

Q. How does the compound’s stability under acidic/basic conditions impact experimental design?

The Boc group is acid-labile but stable under mild basic conditions. Decomposition studies in HCl (pH 1) show complete deprotection within 12 hours at room temperature, while NaOH (pH >10) may hydrolyze the ester moiety. Stability assays (TGA/DSC) under varying pH are recommended to guide reaction conditions .

Q. What strategies resolve discrepancies in reported biological activity of structurally similar carbamates?

Contradictions may stem from impurities (e.g., residual catalysts) or stereoisomer contamination. Orthogonal purification (e.g., preparative HPLC coupled with chiral columns) and rigorous characterization (e.g., X-ray crystallography) are essential. Comparative studies using enantiopure samples can clarify structure-activity relationships .

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

Density Functional Theory (DFT) calculations can model cyclopropane ring strain and Boc group stability. For example, transition-state analysis of acid-catalyzed deprotection reveals energy barriers, guiding solvent or catalyst selection. MD simulations predict aggregation behavior in solution-phase reactions .

Q. What are the challenges in scaling up asymmetric syntheses of this compound?

Catalytic asymmetric methods often suffer from low turnover numbers (TONs) or high catalyst costs. Continuous-flow reactors or immobilized catalysts (e.g., silica-supported organocatalysts) improve scalability. Kinetic studies to identify rate-limiting steps (e.g., cyclopropanation vs. carbamate formation) are critical .

Q. How do steric effects from the tert-butyl group influence reaction kinetics?

The bulky tert-butyl moiety slows nucleophilic attacks on the carbamate carbonyl, enhancing stability but reducing reactivity in coupling reactions. Steric parameters (e.g., A-values) can be correlated with reaction rates using Hammett plots or Eyring analysis .

Data Contradiction and Validation

Q. How should researchers address inconsistent NMR data for cyclopropane-containing carbamates?

Variability in ¹H NMR shifts (e.g., cyclopropane protons at δ 1.2–1.8 ppm) may arise from solvent effects or dynamic ring puckering. Deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR can resolve ambiguities. Cross-validation with X-ray structures is advised .

Q. What experimental controls validate the absence of undesired byproducts (e.g., ring-opened derivatives)?

TLC monitoring at intermediate stages and LC-MS tracking of molecular ions ([M+H]+) detect byproducts. Quenching studies with scavengers (e.g., thiourea for Pd residues) and control reactions without key reagents identify side pathways .

Q. How can researchers reconcile conflicting reports on the compound’s solubility in polar solvents?

Solubility discrepancies may reflect varying crystallinity or hydrate formation. Phase diagrams and slurry experiments in ethanol/water mixtures determine equilibrium solubility. Particle size analysis (e.g., DLS) correlates morphology with dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.